



Measuring Serum Periostin: A Guide for Researchers

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Application Notes and Protocols for the Quantification of Periostin Levels in Human Serum Samples

Introduction

Periostin, a matricellular protein also known as osteoblast-specific factor 2 (OSF-2), is a key regulator in various biological processes, including tissue development, remodeling, and inflammation.[1] Encoded by the POSTN gene, periostin is subject to alternative splicing, resulting in at least ten different isoforms with molecular weights ranging from 78 to 91 kDa.[2] [3][4] It is a secreted protein found in the extracellular matrix of collagen-rich connective tissues such as the periosteum, periodontal ligaments, and heart valves.[5] While typically present at low levels in most adult tissues, its expression is significantly upregulated in pathological conditions like cancer, inflammation, and fibrosis.[6]

Clinically, serum periostin has emerged as a valuable biomarker for several diseases, particularly those associated with type 2 inflammation, such as severe asthma.[7][8] Elevated levels of serum periostin have been linked to eosinophilic airway inflammation and may predict the response to certain biologic therapies.[7][9] Its role as a biomarker is also being investigated in allergic rhinitis, chronic rhinosinusitis, and various cancers.[10][11][12]

This document provides detailed protocols for the measurement of periostin in human serum samples, primarily focusing on the widely used Enzyme-Linked Immunosorbent Assay (ELISA) method. Additionally, it summarizes quantitative data from various studies and illustrates key signaling pathways involving periostin.



Quantitative Data Summary

The following table summarizes serum periostin levels reported in various studies across different patient populations. It is important to note that absolute values can vary between different ELISA platforms and kits due to differences in antibody affinities for periostin isoforms. [11]



Disease/Condition	Patient Population	Serum Periostin Levels (ng/mL)	Key Findings
Asthma	Well-controlled asthmatics on ICS	Median not specified, but levels ≥97 ng/mL associated with fixed airflow limitation.	Serum periostin levels were positively correlated with blood eosinophil counts.[13]
Severe Asthma	Not significantly different from non-severe asthma or healthy controls in one study.	Correlated with blood eosinophils and a composite score of type 2 immunity.[9]	
Children with Asthma	Median (IQR): 52.6 (45.4, 58.3) ng/mL	No significant correlation with age, duration of symptoms, or anthropometric parameters was found in this study.[14]	
Allergic Rhinitis (AR)	AR Patients	AUC=0.773 for diagnostic accuracy in detecting AR.	Serum periostin levels showed a sequential increase with the severity of shortness of breath scores.[10]
Chronic Rhinosinusitis (CRS)	Asthmatics with CRS	109.6 ± 47.4 ng/mL	Higher than in asthmatics without upper airway disease (83.2 ± 22.9 ng/mL).
Asthmatics with CRSwNP	130.0 (46.6) ng/mL	Significantly higher than in those with CRSsNP (87.9 [37.7] ng/mL).[11]	
Canine Atopic Dermatitis (cAD)	Dogs with cAD	Significantly higher than healthy controls.	Positive correlation with disease severity



			scores (CADESI-04). [15]
COPD	COPD Patients	Cutoff >15.747 ng/mL	Positive correlation
		associated with post-	with blood eosinophil
		treatment FEV1	count and COPD
		response.	grade.[15]

Experimental Protocols

The most common method for quantifying serum periostin is the sandwich ELISA. While specific kit instructions should always be followed, the following protocol outlines the general steps.

Principle of the Sandwich ELISA for Periostin

The human periostin ELISA is a solid-phase sandwich immunoassay. A microtiter plate is precoated with a monoclonal antibody specific for human periostin. When serum samples, standards, or controls are added to the wells, the periostin present binds to the immobilized antibody. After washing away unbound substances, a biotinylated polyclonal antibody that detects a different epitope of periostin is added, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is proportional to the amount of periostin in the sample. The reaction is stopped, and the optical density is measured at a specific wavelength. The concentration of periostin in the samples is then determined by comparing their absorbance to a standard curve.

Materials

- Human Periostin ELISA Kit (e.g., from Thermo Fisher Scientific, BioVendor, Biomedica)[16]
 [17][18]
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips



- Deionized or distilled water
- Wash buffer (usually provided as a concentrate in the kit)
- Assay diluent (provided in the kit)
- Tubes for sample and standard dilutions
- Absorbent paper
- Plate shaker (optional)

Sample Collection and Handling

- Sample Collection: Collect whole blood into a serum separator tube (SST).
- Clotting: Allow the blood to clot for 30 minutes at room temperature.
- Centrifugation: Centrifuge at 1,000 x g for 15 minutes at 4°C.
- Aliquoting: Carefully aspirate the serum and transfer it to clean, pyrogen/endotoxin-free tubes.[16] Avoid disturbing the buffy coat and red blood cells.
- Storage: If not tested immediately, store serum samples at -80°C. Avoid repeated freezethaw cycles.[16]
- Pre-Assay Preparation: Before use, thaw samples completely and mix gently. Avoid vortexing.[16] Avoid using hemolyzed or lipemic sera.[16]

Reagent Preparation

- Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to prepare
 1X Wash Buffer as per the kit instructions.[16]
- Standards: Reconstitute the lyophilized periostin standard with the provided assay diluent to create a stock solution. Prepare a dilution series of the standard to generate a standard curve, typically ranging from 0 to a few thousand pg/mL or ng/mL depending on the kit.[16]
 [17]



 Detection Antibody and HRP-Conjugate: Prepare working solutions of the biotinylated detection antibody and streptavidin-HRP conjugate by diluting the concentrated stocks in the appropriate assay diluent as specified by the manufacturer.[16]

Assay Procedure (Example)

- Plate Preparation: Bring all reagents and samples to room temperature before use.
 Determine the number of wells required for standards, controls, and samples.
- Sample Addition: Add standards, controls, and diluted serum samples to the appropriate wells. Serum samples typically require a significant dilution (e.g., 1:50 to 1:100) with the provided assay buffer.[17][18] The optimal dilution factor should be determined by the investigator for their specific application.[16]
- First Incubation: Add the biotinylated detection antibody to each well.[18] Cover the plate and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C), sometimes with gentle shaking.[16]
- Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 4-5 times) with 1X Wash Buffer.[16][18] After the final wash, remove any remaining wash buffer by inverting the plate and tapping it on absorbent paper.
- Second Incubation: Add the diluted streptavidin-HRP conjugate to each well. Cover the plate and incubate for a specified time (e.g., 30 minutes at room temperature).[17]
- Second Washing: Repeat the washing step as described above.
- Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 10-20 minutes) to allow for color development.
 [17]
- Stopping the Reaction: Add the stop solution to each well. This will change the color of the solution (e.g., from blue to yellow).[17]
- Absorbance Measurement: Immediately measure the optical density of each well at 450 nm using a microplate reader.



 Data Analysis: Calculate the mean absorbance for each set of replicate standards, controls, and samples. Plot the mean absorbance for the standards against their concentration to generate a standard curve. Use the standard curve to determine the concentration of periostin in the samples. Remember to multiply the calculated concentration by the sample dilution factor to obtain the final concentration.

Alternative Methodologies

While ELISA is the most common method for quantifying serum periostin, other techniques exist, particularly for isoform-specific analysis.

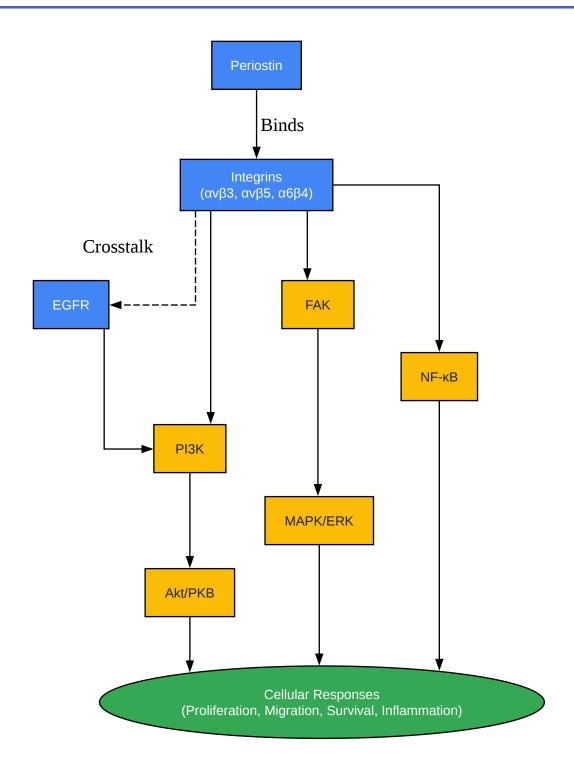
Top-Down Mass Spectrometry

Due to the high sequence homology among periostin isoforms, developing antibodies that can distinguish between them is challenging.[19] Top-down mass spectrometry offers a reliable method for identifying and characterizing different periostin splice isoforms at the protein level. [2][19] This technique involves the analysis of intact proteins, allowing for the precise determination of molecular weight and identification of variations arising from alternative splicing.[3][4]

Periostin Signaling and Experimental Workflow Periostin Signaling Pathways

Periostin exerts its biological effects by interacting with cell surface receptors, primarily integrins such as $\alpha\nu\beta3$, $\alpha\nu\beta5$, and $\alpha6\beta4.[1][6]$ This binding triggers a cascade of intracellular signaling events that influence cell behavior. Periostin can activate several key pathways, including the PI3K/Akt, MAPK/ERK, and NF- κ B pathways, which are involved in cell survival, proliferation, migration, and inflammation.[6][20] It can also engage in crosstalk with receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1][5]





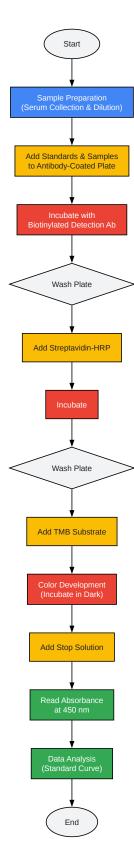
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Caption: Periostin signaling cascade.

Experimental Workflow: Serum Periostin ELISA



The following diagram illustrates the major steps involved in the quantification of serum periostin using a sandwich ELISA protocol.





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Caption: Serum Periostin ELISA workflow.

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